2-Phenethyl-1,3-dioxolane
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Overview
Description
2-Phenethyl-1,3-dioxolane is an organic compound with the molecular formula C10H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenethyl-1,3-dioxolane can be synthesized through the acetalization of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the ring-opening of epoxides in the presence of ketones catalyzed by graphene oxide under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs similar methods to those used in laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the original aldehyde or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Acid catalysts: p-Toluenesulfonic acid, sulfuric acid (H2SO4), and hydrochloric acid (HCl) .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetaldehyde or benzoic acid, while reduction can produce phenethyl alcohol .
Scientific Research Applications
2-Phenethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It serves as a solvent and reagent in various biochemical assays.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Phenethyl-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to protect sensitive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with carbonyl compounds, leading to the formation of cyclic acetals .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dioxolane
- 2-Methyl-2-phenethyl-1,3-dioxolane
- 2-Benzyl-1,3-dioxolane
Uniqueness
2-Phenethyl-1,3-dioxolane is unique due to its specific phenethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it particularly valuable in applications requiring selective protection of carbonyl groups .
Properties
CAS No. |
4360-60-5 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11H,6-9H2 |
InChI Key |
LEBHHJDUAJKLKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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